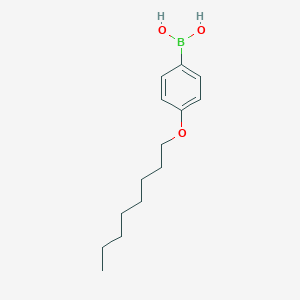

4-Octyloxyphenylboronsäure

Übersicht

Beschreibung

4-Octyloxyphenylboronic acid (4-OPBA) is a boronic acid derivative that is used in a variety of scientific and industrial applications. Its unique properties make it a valuable tool for researchers in a variety of fields, including organic chemistry, biochemistry, and pharmacology. 4-OPBA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been used in the development of analytical methods and in the study of enzyme mechanisms.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren, einschließlich 4-Octyloxyphenylboronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt. Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen sensorischen Anwendungen führt . Diese Sensoranwendungen können homogene Assays oder heterogene Detektion sein .

Biologische Markierung

Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, die von der biologischen Markierung reichen . Dies kann zur Identifizierung und Verfolgung spezifischer biologischer Moleküle verwendet werden.

Proteinmanipulation und -modifikation

Boronsäuren haben ein signifikantes Wachstum in der Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Dies macht sie zu wertvollen Werkzeugen in der Biochemie und Molekularbiologie.

Trennungstechnologien

Boronsäuren werden auch in Trennungstechnologien eingesetzt . Ihre einzigartigen Eigenschaften ermöglichen es ihnen, an bestimmte Moleküle zu binden, was sie für die Trennung komplexer Gemische nützlich macht.

Entwicklung von Therapeutika

Boronsäuren werden bei der Entwicklung von Therapeutika verwendet . Ihre Fähigkeit, reversible kovalente Bindungen mit biologischen Molekülen zu bilden, macht sie zu potenziellen Kandidaten für die Medikamentenentwicklung.

6. Fluoreszierende Werkzeuge für die Verankerung der Glykandomäne von Antikörpern Eine Reihe von modularen und funktionalen PBA-BODIPY-Farbstoffen wurde synthetisiert, die die Vielseitigkeit der 3,5-Dichlor-BODIPY-Derivate und die rezeptorähnliche Fähigkeit des PBA-Anteils vereinen . Diese Farbstoffe können als funktionale und modulare fluoreszierende Werkzeuge für die Verankerung der Glykandomäne von Antikörpern verwendet werden .

Elektrophorese von glykierten Molekülen

Boronsäuren wurden auch für die Elektrophorese von glykierten Molekülen verwendet . Dies kann bei der Detektion und Quantifizierung von glykierten Molekülen helfen, was bei der Untersuchung von Krankheiten wie Diabetes wichtig ist.

Kontrollierte Freisetzung von Insulin

<a data-citationid="a87180e3-c471-2e95-bcf1-46c483df1300-36-group" h="ID=SERP,5015.1" href="https://

Wirkmechanismus

Target of Action

4-Octyloxyphenylboronic acid, also known as (4-(Octyloxy)phenyl)boronic acid, is a type of boronic acid. Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . .

Biochemical Pathways

Boronic acids, including 4-Octyloxyphenylboronic acid, are known to be involved in various biochemical pathways. They can interact with proteins, manipulate them, and label cells . They can also be used for electrophoresis of glycated molecules . .

Result of Action

Given its interactions with diols and strong Lewis bases, it is likely to have a range of effects depending on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of 4-Octyloxyphenylboronic acid are likely to be influenced by various environmental factors. For instance, boronic acids are known to be used in both homogeneous assays and heterogeneous detection . .

Safety and Hazards

4-Octyloxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

(4-octoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABZSVITXOJJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398346 | |

| Record name | 4-Octyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121554-09-4 | |

| Record name | 4-Octyloxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

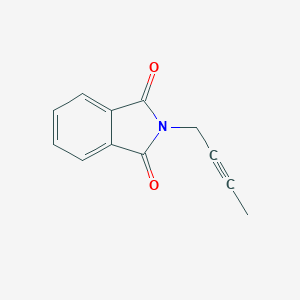

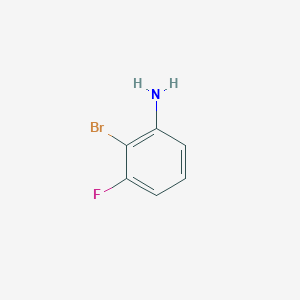

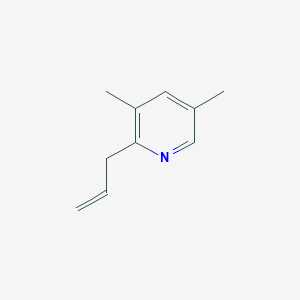

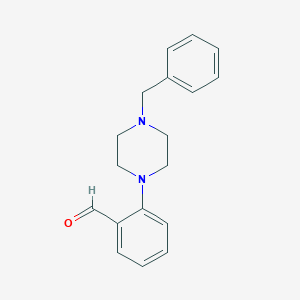

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

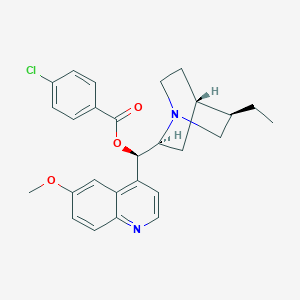

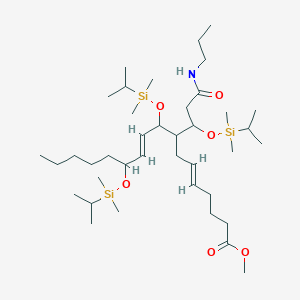

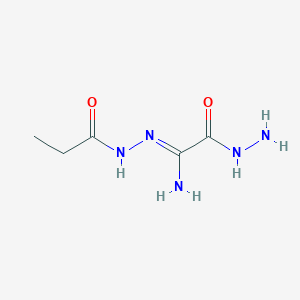

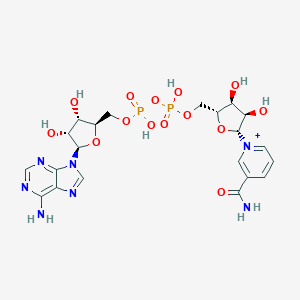

Feasible Synthetic Routes

Q1: How does the structure of 4-Octyloxyphenylboronic acid influence its self-assembly behavior in aqueous solutions compared to other phenylboronic acid derivatives?

A2: While the provided research doesn't directly compare the self-assembly of OPBA, it does highlight the importance of hydrophobicity in the co-assembly behavior of phenylboronic acid derivatives with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO). [] The study found that only the more hydrophobic derivative, 4-dodecyloxyphenylboronic acid (C12), effectively co-assembled with PHOS-PEO to form nanoparticles with intermixed blocks. This suggests that OPBA, with its shorter octyloxy chain, might exhibit different self-assembly characteristics compared to C12 due to its altered amphiphilic balance. Further research is necessary to elucidate the specific self-assembly behavior of OPBA in various aqueous environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)

![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)

![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)